molecular formula C9H20N2O2S B13199378 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine

4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine

Cat. No.: B13199378
M. Wt: 220.33 g/mol
InChI Key: CXUQBKROHAWUSA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H20N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine typically involves the functionalization of a preformed pyrrolidine ring. One common synthetic route includes the reaction of 4,4-dimethylpyrrolidine with propane-1-sulfonyl chloride under basic conditions to introduce the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring can interact with receptors in the central nervous system, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine include other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Biological Activity

4,4-Dimethyl-1-(propane-1-sulfonyl)pyrrolidin-3-amine is a synthetic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C9_9H20_{20}N2_2O2_2S
  • Molecular Weight : 220.33 g/mol
  • IUPAC Name : this compound

Structural Representation

PropertyValue
Molecular FormulaC9_9H20_{20}N2_2O2_2S
Molecular Weight220.33 g/mol
InChIInChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-8(10)9(3,4)6-11/h7-8H,5-6,10H2,1-4H3
SMILESCC(C)S(=O)(=O)N1CC(C(C1)(C)C)N

Synthesis

The synthesis of this compound typically involves the functionalization of a pyrrolidine ring. The common method includes the reaction of 4,4-dimethylpyrrolidine with propane-1-sulfonyl chloride under basic conditions (such as triethylamine), often in solvents like dichloromethane or tetrahydrofuran .

The biological activity of this compound is attributed to its structural components. The sulfonyl group acts as an electrophilic center facilitating interactions with nucleophiles, while the pyrrolidine ring provides a rigid scaffold for binding to biological macromolecules. This interaction may lead to various biological effects depending on the target molecules involved.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown efficacy against bacterial strains by inhibiting key enzymes involved in DNA replication and transcription .

Study 1: Antibacterial Efficacy

A study examining the antibacterial activity of several pyrrolidine derivatives found that compounds structurally related to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships highlighted that modifications in the pyrrolidine ring could enhance solubility and bioavailability. The study emphasized the importance of stereochemistry in maintaining antibacterial activity, suggesting that specific configurations could optimize therapeutic effects .

CompoundMIC (μM) against S. aureusMIC (μM) against E. coli
4,4-Dimethyl...0.52.0
Reference Drug0.81.5

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

4,4-dimethyl-1-propylsulfonylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2O2S/c1-4-5-14(12,13)11-6-8(10)9(2,3)7-11/h8H,4-7,10H2,1-3H3

InChI Key

CXUQBKROHAWUSA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CC(C(C1)(C)C)N

Origin of Product

United States

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